

An In-Depth Technical Guide to 5-Azido Uridine: Structure, Properties, and Applications

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Compound of Interest

Compound Name: 5-Azido Uridine

Cat. No.: B172926

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Abstract: **5-Azido Uridine** is a chemically modified nucleoside that has become an indispensable tool for researchers studying RNA biology. By substituting the hydrogen at the 5-position of the uracil base with an azide group, this molecule acts as a powerful chemical reporter. Once metabolically incorporated into nascent RNA transcripts, the azide moiety serves as a bioorthogonal handle for "click chemistry" reactions. This guide provides a comprehensive overview of the chemical structure, properties, and key applications of **5-Azido Uridine**, offering in-depth protocols and expert insights for its use in monitoring RNA synthesis, transcriptomic analysis, and cellular imaging.

Introduction: The Advent of Bioorthogonal RNA Labeling

Understanding the lifecycle of RNA—from synthesis to decay—is fundamental to deciphering the complexities of gene expression, cellular regulation, and disease pathogenesis. Traditional methods often provide only a static snapshot of the total RNA population. The development of bioorthogonal chemical reporters, such as **5-Azido Uridine** and the more commonly used 5-Ethynyl Uridine (EU), has revolutionized the field by enabling the specific labeling and tracking of newly synthesized (nascent) RNA without perturbing the cell's natural processes.^{[1][2][3]}

5-Azido Uridine, while less common in metabolic labeling of live cells compared to its alkyne counterpart EU, is a critical reagent for in vitro transcription and specific enzymatic labeling applications.^{[4][5][6]} Its azide group is a key component for bioorthogonal ligation reactions, allowing for the covalent attachment of probes for visualization, purification, and identification.

Section 1: Chemical Properties and Structure

A precise understanding of the physicochemical properties of **5-Azido Uridine** is essential for its effective application in experimental design.

Molecular Identity and Characteristics

The core structure of **5-Azido Uridine** consists of a ribose sugar linked to a 5-azidouracil nucleobase. This modification minimally perturbs the overall structure of the uridine molecule, allowing it to be recognized by cellular machinery in certain contexts.

Property	Value	Source
IUPAC Name	5-azido-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione	[7]
CAS Number	1355028-82-8	[7][8]
Molecular Formula	C ₉ H ₁₁ N ₅ O ₆	[7][8]
Molecular Weight	285.21 g/mol	[7][8]
Appearance	White to off-white solid	[9]

Note: Properties for related triphosphate forms, such as 5-Azido-C3-UTP, differ. For example, the molecular weight of the free acid form of 5-Azido-C3-UTP is 567.23 g/mol .[4][6]

Storage and Stability

Like many nucleoside analogs, **5-Azido Uridine** and its derivatives require proper storage to maintain chemical integrity.

- Storage Conditions: Store at -20°C. It is crucial to avoid repeated freeze-thaw cycles.[4][5]
- Shipping: Typically shipped on gel packs for short-term temperature stability.[4][5]
- Shelf Life: When stored correctly, the compound is stable for at least 12 months from the date of delivery.[4][5]

Section 2: The Chemistry of a Bioorthogonal Reporter

The utility of **5-Azido Uridine** is rooted in the unique reactivity of its azide group, which participates in highly specific and efficient bioorthogonal "click" reactions.

The Azide Group: A Versatile Chemical Handle

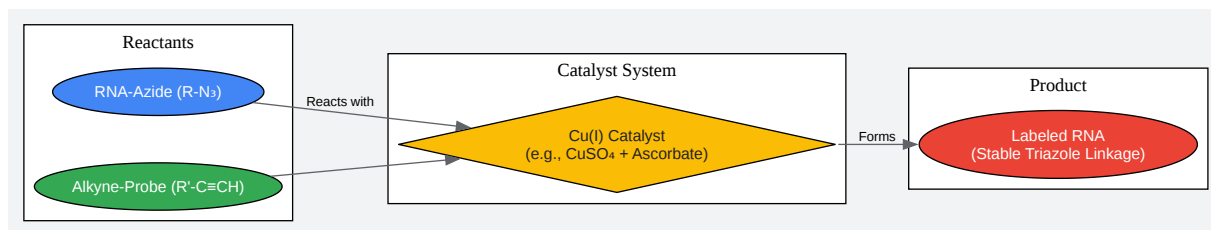
The azide ($-N_3$) functional group is exceptionally useful in chemical biology because it is nearly absent in biological systems, preventing non-specific side reactions. It remains inert until it encounters its specific reaction partner, an alkyne, under appropriate catalytic conditions. This bioorthogonality is the foundation of its power as a chemical reporter.

Bioorthogonal "Click" Chemistry Reactions

The azide group on incorporated **5-Azido Uridine** can be covalently linked to a reporter molecule (e.g., a fluorophore or biotin) that contains an alkyne group. This is achieved through two primary types of click chemistry.

The CuAAC reaction is the most common form of click chemistry.^{[10][11]} It involves the reaction between a terminal alkyne and an azide, catalyzed by a Copper(I) source, to form a stable 1,4-disubstituted triazole ring.^{[10][11]}

- **Mechanism Insight:** The copper catalyst is essential for lowering the activation energy of the reaction, allowing it to proceed rapidly at room temperature.^[10] A reducing agent, such as sodium ascorbate, is typically included to maintain copper in its active Cu(I) oxidation state.^[11]
- **Causality in Application:** CuAAC is highly efficient and is the method of choice for fixed cells or in vitro applications like labeling purified RNA. However, the cytotoxicity of the copper catalyst limits its use in live cells.^{[10][12]}

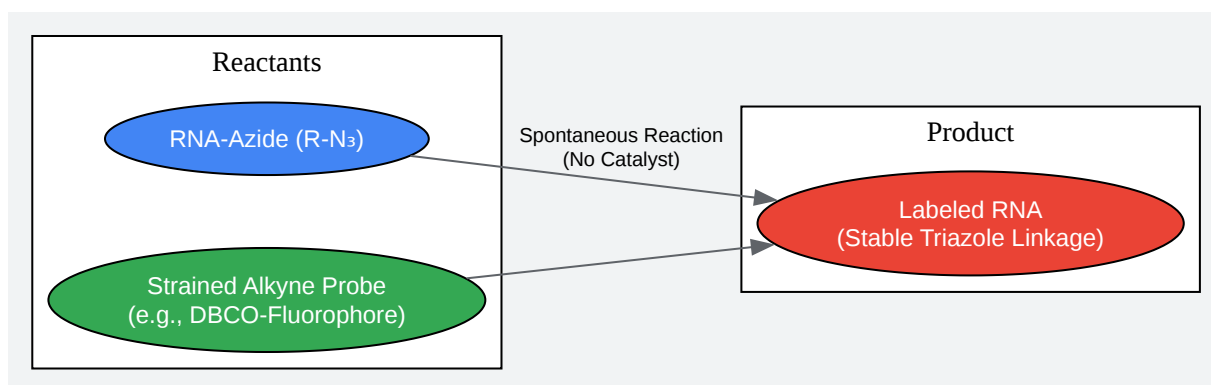


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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

To overcome the issue of copper toxicity, SPAAC was developed for applications in living systems.[10] This reaction uses a strained cyclooctyne (e.g., DBCO or BCN) instead of a simple terminal alkyne. The high ring strain of the cyclooctyne provides the energy needed to drive the reaction forward without a catalyst.[10]

- Mechanism Insight: The release of ring strain is the thermodynamic driving force for the reaction, making it bioorthogonal and suitable for live-cell imaging.[10]
- Causality in Application: SPAAC is the preferred method for labeling nascent RNA in living cells and organisms, as it avoids the cytotoxic effects of copper.[9][12] The trade-off is that the reaction kinetics are generally slower than CuAAC.



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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Section 3: Applications and Experimental Protocols

While 5-Ethynyl Uridine (EU) is more commonly used for metabolic labeling in cells due to better recognition by nucleoside salvage pathways, **5-Azido Uridine** triphosphate (5-Azido-UTP) is highly effective for in vitro applications.^{[13][14]}

Workflow 1: In Vitro Transcription of Azide-Labeled RNA

This application is used to generate RNA transcripts containing azide groups for subsequent functionalization, such as attaching probes for structural studies or crosslinking agents.^{[5][6]}

- **Expertise & Causality:** T7 RNA polymerase is known to be tolerant of modifications at the 5-position of pyrimidines.^[14] This makes it possible to substitute standard UTP with 5-Azido-UTP in the transcription reaction mix to produce uniformly azide-modified RNA. The ratio of modified to unmodified UTP can be adjusted to control the labeling density.
- **Reaction Setup:** In a nuclease-free microcentrifuge tube, combine the following components at room temperature in the order listed:
 - Nuclease-Free Water: to a final volume of 20 μL
 - 10X T7 Reaction Buffer: 2 μL
 - ATP, CTP, GTP Solution (10 mM each): 2 μL
 - UTP Solution (10 mM): 1 μL
 - 5-Azido-C3-UTP Solution (10 mM): 1 μL (Adjust ratio with UTP as needed)^[4]
 - Linearized DNA Template (0.5-1.0 μg): X μL
 - T7 RNA Polymerase: 2 μL
- **Incubation:** Mix gently by pipetting and incubate at 37°C for 2 to 4 hours.

- DNA Template Removal: Add 1 μL of DNase I and incubate at 37°C for 15 minutes.
- Purification: Purify the azide-labeled RNA using a standard RNA cleanup kit or phenol-chloroform extraction followed by ethanol precipitation.
- Validation (Trustworthiness): The incorporation of the azide can be indirectly validated. Perform a small-scale CuAAC reaction with an alkyne-fluorophore and run the product on a denaturing polyacrylamide gel. A fluorescent band of the correct size confirms successful labeling. A control reaction without 5-Azido-UTP should show no fluorescence.

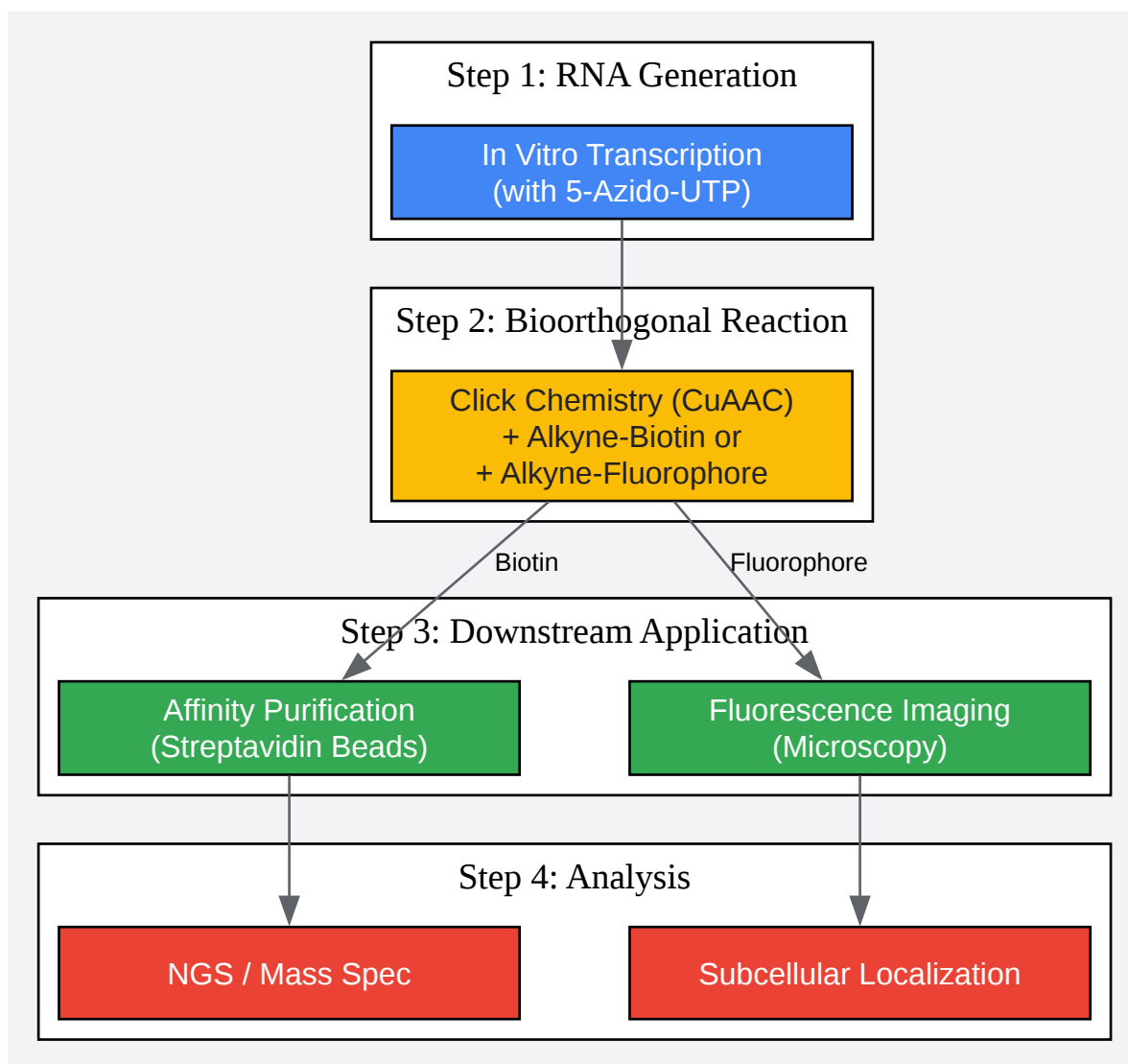
Workflow 2: Post-Transcriptional Labeling and Imaging

Once azide-labeled RNA is generated, it can be conjugated to a reporter for visualization or affinity purification.

This protocol is adapted for purified RNA and assumes the use of a commercially available kit like the Click-iT® system for context, though components can be sourced individually.[\[15\]](#)

- Prepare RNA: Resuspend 1-5 μg of purified azide-RNA in 20 μL of nuclease-free water.
- Prepare Click Reaction Cocktail: In a separate tube, prepare the cocktail by adding components in the following order (volumes based on Thermo Fisher's Click-iT® kits):[\[15\]](#)
 - Click-iT® Reaction Buffer: 10 μL
 - CuSO_4 Solution (25 mM): 2 μL
 - Alkyne-Fluorophore (e.g., Alexa Fluor 488 Alkyne): 1 μL
 - Click-iT® Reaction Buffer Additive 1 (Reducing Agent): 2 μL
- Reaction: Immediately add the 25 μL of RNA to the 15 μL reaction cocktail. Mix gently by pipetting.
- Incubation: Incubate for 30 minutes at room temperature, protected from light.
- Purification: Remove unreacted fluorophore and reagents by ethanol precipitation or using an appropriate RNA purification column.

- Analysis: The labeled RNA can now be visualized by fluorescence microscopy after introduction into cells (e.g., via microinjection) or analyzed via gel electrophoresis with a fluorescence scanner.



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